Diphosphane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

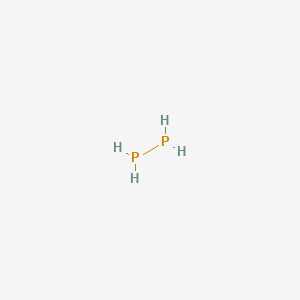

Diphosphane is the simplest of the diphosphanes, consisting of two covelently linked phosphorus atoms each carrying two hydrogens.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Diphosphane exhibits distinctive reactivity patterns, which make it a valuable reagent in synthetic chemistry. Its ability to form stable complexes with metals and other substrates enhances its utility in various applications.

- Reactivity with Iso(thio)cyanates : Unsymmetrical diphosphanes have been shown to react with iso(thio)cyanates to produce phosphanyl, phosphoryl, and thiophosphoryl derivatives. These reactions yield products that serve as building blocks for synthesizing organophosphorus compounds with significant functional diversity .

- Heterometathesis Reactions : Diphosphanes can participate in heterometathesis reactions, particularly with diselenides and sulfides. These reactions have been utilized for generating new organophosphorus compounds that possess potential applications ranging from semiconductors to pesticides .

- Radical Reactions : Diphosphanes are effective in radical reactions, where they can selectively react with vinyl radicals to form phosphorus-containing products. This property has been exploited in the development of new synthetic methodologies .

Applications in Organic Synthesis

This compound's role as a reagent in organic synthesis is particularly noteworthy:

- Synthesis of Organophosphorus Compounds : The transformation of unsymmetrical diphosphanes into various organophosphorus derivatives demonstrates their utility as precursors in organic synthesis. These derivatives can further participate in diverse chemical transformations, leading to complex organic molecules .

- Phosphonylation Reactions : Diphosphanes can be used in phosphonylation reactions where they facilitate the introduction of phosphorus functionalities into organic frameworks. This is particularly useful in creating compounds with biological activity or industrial relevance .

Catalysis and Material Sciences

This compound's applications extend to catalysis and the development of advanced materials:

- Catalytic Applications : this compound metal complexes have been studied for their catalytic properties, especially in reactions involving carbon-carbon bond formation. These catalysts can enhance reaction rates and selectivity, making them valuable in synthetic chemistry .

- Material Development : this compound derivatives have been explored for their potential use in polymer chemistry. For instance, the phosphonylated cyclic acetals derived from diphosphanes have shown promise as precursors for acrylated phosphonate monomers that can be polymerized into materials with enhanced thermal properties and solvation capabilities for heavy metal salts .

Case Study 1: Diphosphanation of Iso(thio)cyanates

A detailed study demonstrated the effectiveness of unsymmetrical diphosphanes in the diphosphanation of iso(thio)cyanates. The resulting products were characterized using NMR spectroscopy and X-ray diffraction, confirming their structural integrity and functional diversity. This methodology opens new pathways for synthesizing phosphorus analogues of important organic molecules .

Case Study 2: Heterometathesis Reactions

Research on the heterometathesis of diphosphanes with diselenides revealed insights into reaction mechanisms involving radical species. The study showed that these reactions could be controlled through the presence of radical inhibitors, leading to different product distributions based on reaction conditions .

Propriétés

Numéro CAS |

12208-07-0 |

|---|---|

Formule moléculaire |

H4P2 |

Poids moléculaire |

65.979 g/mol |

Nom IUPAC |

phosphanylphosphane |

InChI |

InChI=1S/H4P2/c1-2/h1-2H2 |

Clé InChI |

VURFVHCLMJOLKN-UHFFFAOYSA-N |

SMILES |

PP |

SMILES canonique |

PP |

Key on ui other cas no. |

13445-50-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.